molecular formula C13H16ClNO3 B3248756 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde CAS No. 1890-83-1

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde

Cat. No.: B3248756
CAS No.: 1890-83-1
M. Wt: 269.72 g/mol
InChI Key: ABDHYHXISIILHC-UHFFFAOYSA-N
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Description

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde is a chemical building block with the CAS Registry Number 1890-83-1 . This compound has the molecular formula C13H16ClNO3 and a molecular weight of 269.73 g/mol . Its structure features a benzaldehyde core substituted with a chlorine atom at the 3-position and a 2-morpholinoethoxy chain at the 4-position, a common pharmacophore in medicinal chemistry . The SMILES notation for the compound is O=CC1=CC=C(OCCN2CCOCC2)C(Cl)=C1 . Researchers utilize this benzaldehyde derivative as a key synthetic intermediate in the development of potential therapeutic agents. Its structure makes it a valuable precursor for the synthesis of more complex molecules, including those targeted for pharmaceutical screening and chemical biology research. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(2-morpholin-4-ylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-12-9-11(10-16)1-2-13(12)18-8-5-15-3-6-17-7-4-15/h1-2,9-10H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDHYHXISIILHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance Within Organic Synthesis and Medicinal Chemistry Scaffolds

The importance of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde in contemporary research is best understood by examining the roles of its constituent chemical functionalities. The molecule integrates a substituted benzaldehyde (B42025) core with a morpholine-containing side chain, both of which are recognized as "privileged structures" in medicinal chemistry. nih.govnih.gov Privileged scaffolds are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The morpholine (B109124) ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. nih.govijprems.com Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable component in drug design. nih.govresearchgate.net The morpholine moiety is found in a number of approved drugs, highlighting its acceptance and utility in the pharmaceutical industry. ijprems.com

The benzaldehyde portion of the molecule serves as a versatile chemical handle for a wide array of organic transformations. The aldehyde group is highly reactive and can participate in various reactions to build more complex molecular architectures, making it a key intermediate in multi-step syntheses. rug.nlacs.org

Structural Features and Chemical Class of Benzaldehyde Derivatives

3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde, with the chemical formula C₁₃H₁₆ClNO₃, belongs to the class of substituted benzaldehydes. uni.lu The core of the molecule is a benzene (B151609) ring functionalized with an aldehyde group (-CHO), a chlorine atom (-Cl), and an ether linkage (-O-).

Key Structural Features:

Morpholinoethoxy Side Chain: Attached at the 4-position of the benzaldehyde (B42025) ring is a 2-(morpholin-4-yl)ethoxy group. This side chain consists of a flexible two-carbon linker connecting the aromatic core to the morpholine (B109124) ring. The ether linkage provides a degree of conformational flexibility.

The combination of these features results in a molecule with a unique set of properties that can be exploited in various chemical applications.

FeatureDescriptionSignificance
Molecular FormulaC₁₃H₁₆ClNO₃Provides the elemental composition of the compound. uni.lu
IUPAC NameThis compoundUnambiguously identifies the chemical structure.
Core ScaffoldBenzaldehydeA common building block in organic synthesis and medicinal chemistry. nih.govresearchgate.net
Key Functional GroupsAldehyde, Ether, Amine (tertiary), ChloroareneThese groups determine the chemical reactivity and potential biological interactions of the molecule.
Heterocyclic MoietyMorpholineKnown to improve pharmacokinetic properties of drug candidates. nih.govbiosynce.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde and Derivatives

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry and electronic structure of molecules. ijcce.ac.irpnrjournal.com This approach is favored for its balance of accuracy and computational efficiency. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which defines the mathematical functions used to describe the orbitals of each atom. ijcce.ac.irpnrjournal.com

For a molecule like this compound, DFT calculations would first determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. This process involves finding the structure with the minimum energy. The output provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT data for the title compound is not available in the cited literature, studies on analogous structures, such as 3-Ethoxy-4-hydroxy benzaldehyde (B42025), demonstrate the application of this methodology. rasayanjournal.co.in For instance, the bond lengths of the carbonyl group (C=O) and the C-O bonds within the ethoxy group calculated via DFT show good agreement with experimental values derived from X-ray diffraction. rasayanjournal.co.in

ParameterExample Calculated Value (Å or °) for a similar benzaldehyde derivative
C=O Bond Length1.213 Å
C-O (ethoxy) Bond Length1.362 Å
C-C-C (ring) Bond Angle~120°
O-C-C (ethoxy) Bond Angle~107.7°

Note: Data presented is illustrative, based on calculations for analogous compounds like 3-Ethoxy-4-hydroxy benzaldehyde and erlotinib (B232) to demonstrate the type of information generated from DFT calculations. rasayanjournal.co.inresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. ijnc.ir A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. ijnc.ir These energy values are used to calculate various chemical reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com For this compound, the HOMO is likely distributed over the electron-rich benzaldehyde ring and the morpholine (B109124) moiety, while the LUMO would be concentrated on the electron-withdrawing aldehyde group.

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMOThe energy required to remove an electron.
Electron Affinity (A)-ELUMOThe energy released when an electron is added.
Electronegativity (χ)(I + A) / 2The ability of an atom to attract shared electrons.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)χ² / (2η)Measures the energy reduction from maximal electron flow. mdpi.com

Note: This table defines the chemical reactivity descriptors derived from HOMO and LUMO energies, as discussed in studies of related compounds. mdpi.comejosat.com.tr

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive behavior of a molecule. chemrxiv.org It creates a 3D map of the electrostatic potential on the molecule's surface, visually identifying regions that are electron-rich or electron-poor. chemrxiv.orgresearchgate.net

The MESP map is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential (shown in red and yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net In this compound, these would include the areas around the oxygen atom of the carbonyl group and the oxygen and nitrogen atoms of the morpholine ring, which possess lone pairs of electrons. chemrxiv.org Regions of positive electrostatic potential (shown in blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net These are often found around hydrogen atoms. The MESP analysis thus provides a clear visual guide to the molecule's reactive sites. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. rasayanjournal.co.inresearchgate.net This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). dergi-fytronix.com

A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. dergi-fytronix.com For this compound, NBO analysis would reveal key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into anti-bonding orbitals (e.g., n → π* or n → σ) of the aromatic ring or adjacent bonds. ijnc.ir It can also elucidate π → π interactions within the benzene (B151609) ring, which are crucial to its aromatic stability. dergi-fytronix.com Studies on related quinoline (B57606) and morpholine derivatives show how NBO analysis clarifies the electronic structure and the origins of molecular stability. ijnc.irdergi-fytronix.com

Donor NBOAcceptor NBOExample E(2) (kcal/mol) for a similar moleculeInteraction Type
LP(O)π(C=C)> 20Lone Pair → Anti-bonding π
π(C=C)π(C=C)> 15π → Anti-bonding π (Aromaticity)
LP(N)σ(C-C)> 5Lone Pair → Anti-bonding σ
σ(C-H)σ(C-C)~ 2-5σ → Anti-bonding σ (Hyperconjugation)

Note: This table presents illustrative E(2) stabilization energies for common intramolecular interactions found in organic molecules, demonstrating the data obtained from NBO analysis. dergi-fytronix.com

Molecular Modeling and Docking Studies for Mechanistic Prediction

Beyond understanding the intrinsic properties of a molecule, computational methods are essential for predicting how it will interact with biological systems. Molecular docking is a primary tool for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or a receptor. mdpi.commdpi.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the 3D structure of the ligand (e.g., this compound) into the binding site of a protein whose structure has been experimentally determined (e.g., via X-ray crystallography). mdpi.com Docking algorithms then sample numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" or binding affinity for each. This score, typically expressed in kcal/mol, estimates the strength of the ligand-receptor interaction, with a more negative value indicating a stronger binding. mdpi.com

The analysis of the best-docked poses reveals specific intermolecular interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings. nih.gov

For this compound, docking studies could predict its affinity for various therapeutic targets. The morpholine and benzaldehyde moieties could form key hydrogen bonds and hydrophobic interactions with amino acid residues in an enzyme's active site, providing a rationale for its potential biological activity. mdpi.comnih.gov

ParameterDescription
Binding Affinity (ΔG) The calculated free energy of binding (in kcal/mol). More negative values suggest stronger binding.
Interacting Residues Specific amino acids in the protein's active site that form bonds or contacts with the ligand.
Interaction Types The nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic, π-π stacking).
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the docked ligand conformation and a reference conformation. Lower values indicate a better docking pose.

Note: This table outlines the key outputs from a molecular docking study.

Conformational Analysis and Dynamics Simulations to Understand Molecular Behavior

A thorough review of scientific databases and literature indicates that specific studies on the conformational analysis and molecular dynamics simulations for this compound have not been published. Such studies would be instrumental in understanding the molecule's three-dimensional structure, flexibility, and interactions with its environment.

Molecular Dynamics Simulations: These simulations would provide insights into the dynamic behavior of the molecule over time, illustrating how it might behave in a biological system. Information on the stability of different conformations and the transitions between them would be elucidated.

Without dedicated research, the specific conformational preferences and dynamic properties of this compound remain speculative.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound, no specific QSAR studies were found in the available literature.

Correlation of Calculated Molecular Descriptors with Preclinical Biological Endpoints

There is no published research that correlates the calculated molecular descriptors of this compound with preclinical biological endpoints. Such an analysis would typically involve calculating a variety of descriptors, including electronic, steric, and hydrophobic parameters, and then statistically correlating them with measured biological activities to understand the structural requirements for a particular biological effect.

Development of Predictive Models for the Rational Design of Analogues

In the absence of QSAR studies, there are no predictive models specifically developed for the rational design of analogues of this compound. The development of such models would be a subsequent step after establishing a statistically significant QSAR, enabling the in silico design of new molecules with potentially improved activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization (excluding clinical relevance)

While general in silico tools for predicting ADME properties are widely available, specific studies detailing the predicted ADME profile of this compound for research prioritization are not present in the reviewed literature. Public databases may offer basic predicted values for properties like lipophilicity (e.g., XlogP). For instance, the PubChem database lists a predicted XlogP of 1.6 for this compound. uni.lu However, a comprehensive in silico ADME assessment was not found.

A detailed in silico ADME prediction would typically include the parameters listed in the table below. The values for this compound are not available from dedicated studies.

ADME ParameterPredicted Value
Absorption
Human Intestinal AbsorptionData not available
Caco-2 PermeabilityData not available
P-glycoprotein SubstrateData not available
Distribution
Plasma Protein BindingData not available
Blood-Brain Barrier PenetrationData not available
Metabolism
CYP450 2D6 InhibitionData not available
CYP450 3A4 InhibitionData not available
Excretion
Renal Organic Cation Transporter 2Data not available

The absence of this data in the public domain underscores a gap in the understanding of the compound's potential pharmacokinetic properties at a preclinical research level.

Investigation of Biological Activities and Molecular Mechanisms Preclinical Research Focus

In Vitro Enzyme Inhibition and Modulatory Studies

No studies have been published detailing the in vitro enzyme inhibition profile of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. The following subsections explore the inhibitory activities of related chemical structures.

Kinase Inhibition Profiles (e.g., p38 Kinase Inhibition by Related Pyrazolopyrimidines)

There is no available data on the kinase inhibition profile of this compound. However, the morpholine (B109124) moiety is a common feature in a variety of kinase inhibitors. For instance, pyrazolopyrimidine derivatives incorporating a morpholine ring have been investigated as potent kinase inhibitors. While not directly analogous to the benzaldehyde (B42025) structure, these studies underscore the importance of the morpholine group in binding to the ATP pocket of various kinases. Future research could explore whether the morpholinoethoxy side chain of the target compound could confer any kinase inhibitory activity.

Cholinesterase and Glycosidase Enzyme Inhibition

Specific data on the inhibition of cholinesterases (such as acetylcholinesterase and butyrylcholinesterase) or glycosidases by this compound is not found in the scientific literature. Research on other classes of compounds, such as indole-based thiadiazole derivatives, has shown that the inclusion of a morpholine substituent can influence inhibitory activity against these enzymes. For example, certain indole-thiadiazole-morpholine hybrids have demonstrated inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that the morpholine group can be a valuable component in the design of enzyme inhibitors.

Ribonucleoside Diphosphate (B83284) Reductase (RR) and Topoisomerase II Inhibition

There are no published studies evaluating the effect of this compound on ribonucleoside diphosphate reductase (RR) or topoisomerase II. The inhibition of these enzymes is a key mechanism for many anticancer agents. For instance, acridine-thiosemicarbazone derivatives have been studied for their topoisomerase IIα inhibition. While structurally dissimilar, this highlights a potential avenue of research for novel compounds like this compound, particularly to determine if it can interact with these critical enzymes involved in DNA replication and repair.

Cellular Bioactivity in Model Systems (In Vitro Studies)

No in vitro studies on the cellular bioactivity of this compound in any model systems have been reported. The following sections discuss the effects of related compounds.

Antiproliferative Effects and Apoptosis Induction Mechanisms in Cancer Cell Lines

The antiproliferative effects of this compound on cancer cell lines have not been documented. However, the 7-chloro-4-aminoquinoline scaffold, which is structurally different but shares the chloro- and amino- functionalities, has been incorporated into benzimidazole (B57391) hybrids that exhibit antiproliferative activity against various tumor cell lines, including leukemia, lymphoma, and carcinoma cell lines. Some of these compounds have been shown to induce apoptosis. For example, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids demonstrated proapoptotic effects in HuT78 cells. These findings suggest that the chloro-substitution on the benzene (B151609) ring of the target compound could be a starting point for investigating its potential anticancer properties.

Interactive Data Table: Antiproliferative Activity of a Related 7-Chloro-4-aminoquinoline-benzimidazole Hybrid (Compound 5d)

Cell LineIC50 (µM)
CCRF-CEM1.9
Hut781.8
THP-12.3
Raji2.1
HeLa2.5
CaCo-23.1
MCF-74.5
MDCK1 (non-tumor)3.9

Antimicrobial Potency against Bacterial and Fungal Strains

There is no specific information regarding the antimicrobial or antifungal activity of this compound. The morpholine nucleus is a component of some compounds with known antimicrobial properties. For example, novel morpholine derivatives have been synthesized and screened for their antibacterial activity. Similarly, 4-hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones have shown antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of both a substituted benzaldehyde and a morpholine moiety in the target compound suggests that its antimicrobial potential could be a valuable area for future research.

Interactive Data Table: Antimicrobial Activity of a Related Aroyl Hydrazone

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

Receptor Binding Assays and Ligand-Binding Dynamics

There is currently no publicly available data from receptor binding assays for this compound. Information regarding its affinity for specific receptors, such as G-protein coupled receptors, ion channels, or nuclear receptors, is not documented in the scientific literature. Consequently, kinetic parameters like association and dissociation rates (kon and koff), and the equilibrium dissociation constant (Kd), which would elucidate the dynamics of its interaction with any potential biological targets, remain undetermined.

Receptor TargetBinding Affinity (Ki/Kd)Assay TypeSource
Data Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableN/A
Data Not AvailableData Not AvailableData Not AvailableN/A

Mechanistic Elucidation of Biological Effects at the Molecular and Cellular Level

The molecular and cellular mechanisms of action for this compound have not been elucidated. Research to uncover its effects on cellular processes and signaling pathways is required to understand its potential biological significance.

Investigation of Molecular Pathways and Intracellular Targets

No studies have been published that investigate the molecular pathways modulated by this compound. Research is needed to determine if this compound affects key signaling cascades, such as MAPK, PI3K/Akt, or NF-κB pathways, or if it interacts with specific intracellular targets like enzymes or transcription factors. Without such studies, its potential effects on cellular functions like proliferation, apoptosis, or inflammation are unknown.

Pathway/TargetObserved EffectMethod of Investigation
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Identification of Key Pharmacophoric Elements Driving Bioactivity

A pharmacophore model for this compound has not been developed, as its biological activity is yet to be characterized. The essential structural features responsible for any potential biological interactions—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—have not been identified. Structure-activity relationship (SAR) studies, which would clarify the contributions of the chloro substituent, the morpholinoethoxy side chain, and the benzaldehyde core to its bioactivity, have not been performed.

Pharmacophoric FeatureContribution to Activity
Data Not AvailableData Not available
Data Not AvailableData Not available
Data Not AvailableData Not available

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Chemical Modifications of the Benzaldehyde (B42025) Core and Their Influence on Bioactivity

The benzaldehyde core is a versatile starting point for chemical modification. The aldehyde group itself is a key functional group, capable of forming Schiff bases or participating in other condensation reactions. The aromatic ring can be further substituted to modulate the electronic properties and steric profile of the molecule.

Research on various benzaldehyde derivatives has shown that the nature and position of substituents on the aromatic ring can dramatically alter biological activity. nih.govnih.gov For instance, the introduction of hydroxyl, methyl, or methoxy (B1213986) groups can lead to the development of selective enzyme inhibitors. nih.gov Studies on para-substituted benzaldehydes have demonstrated that groups with strong "push/pull" electronic effects have a greater impact on the conformation of proteins they bind to, such as human serum albumin. nih.gov The aldehyde functionality itself is crucial; in some contexts, its modification can lead to a loss of activity, while in others, derivatization into structures like hydrazones can be beneficial. mdpi.com

In the context of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde, modifications would typically explore substitutions at positions 2, 5, and 6 of the benzene (B151609) ring.

Table 1: Predicted Influence of Benzaldehyde Core Modifications on Bioactivity

Modification Position Type of Substituent Predicted Effect on Bioactivity Rationale/Relevant Findings
C-2, C-5, or C-6 Small, electron-donating group (e.g., -CH₃) Potential increase or decrease in activity Can alter steric fit and electronic interactions within a binding pocket.
C-2, C-5, or C-6 Small, electron-withdrawing group (e.g., -F, -CF₃) Potential increase in binding affinity Can enhance interactions through halogen bonding or by altering the acidity of nearby protons.
C-2, C-5, or C-6 Bulky group (e.g., -t-butyl, -phenyl) Likely decrease in activity Steric hindrance may prevent optimal binding to the target.
Aldehyde (-CHO) Reduction to alcohol (-CH₂OH) Significant change in activity Loss of the key hydrogen bond accepting and reactive aldehyde group.

This table is generated based on general principles of medicinal chemistry and SAR studies on analogous benzaldehyde-containing compounds. nih.govnih.govmdpi.com

Role of the Chloro-Substitution in Modulating Electronic and Steric Effects

The chlorine atom at the C-3 position of the benzaldehyde ring is a critical modulator of the compound's properties. nih.gov The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.orgnih.gov This is due to a combination of steric and electronic effects. nih.gov

Electronic Effects: Chlorine is an electron-withdrawing group through induction, which can influence the reactivity of the aldehyde group and the acidity of any nearby protons. It can also participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, which can enhance binding affinity. nih.gov Depending on the scaffold, chlorine can act as a bioisostere for other groups, mimicking electron-donating, electron-withdrawing, or quasi-electron-neutral groups. nih.gov

Steric Effects and Lipophilicity: The presence of the chlorine atom increases the lipophilicity (hydrophobicity) of the molecule. nih.gov This can lead to higher partitioning into cell membranes or lipophilic domains of a protein, potentially increasing the local concentration of the compound near its biological target. nih.govresearchgate.net The steric bulk of the chlorine atom can also influence the preferred conformation of the molecule and its fit within a binding pocket, leading to either tighter or looser interactions. nih.goveurochlor.org Computational studies on chlorinated analogues often show an increase in physicochemical properties and stability compared to their non-chlorinated parent compounds. nih.govresearchgate.netrsc.org

Table 2: Comparison of Properties for Chlorinated vs. Non-Chlorinated Analogues

Property Non-Chlorinated Analogue 3-Chloro Analogue Impact of Chlorine
LogP (Lipophilicity) Lower Higher Increased membrane permeability and potential for hydrophobic interactions. nih.govresearchgate.net
Electronic Character of the Ring Less electron-deficient More electron-deficient Alters reactivity and potential for electrostatic interactions. nih.gov
Binding Affinity Variable Potentially higher Can be enhanced through halogen bonding and improved hydrophobic contacts. nih.gov

| Metabolic Stability | Potentially lower | Potentially higher | Chlorine can block sites of metabolic oxidation, increasing the drug's half-life. researchgate.net |

This table illustrates general trends observed when a chlorine atom is introduced onto an aromatic ring in drug candidates.

Impact of the Ethoxy-Morpholine Side Chain on Molecular Recognition and Preclinical Biological Efficacy

The 4-[2-(morpholin-4-yl)ethoxy] side chain plays a crucial role in determining the compound's pharmacokinetic and pharmacodynamic properties. researchgate.netacs.org The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry due to its favorable characteristics. jchemrev.comnih.gov

Morpholine Moiety: The morpholine ring offers several advantages. e3s-conferences.orgresearchgate.net Its nitrogen atom is weakly basic, which can enhance aqueous solubility and allow for salt formation. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. acs.orgnih.govresearchgate.net The inclusion of a morpholine moiety is a common strategy to improve the pharmacokinetic profile of a drug candidate, including its absorption and brain permeability. acs.orgnih.govpharmjournal.ru

Ethoxy Linker: The two-carbon ethoxy linker provides flexibility, allowing the morpholine ring to adopt an optimal position for binding to a biological target. The length and nature of this linker are often critical for activity. Shortening or lengthening the chain, or introducing rigidity, would likely have a significant impact on biological efficacy.

Molecular Recognition and Efficacy: This side chain is pivotal for molecular recognition. It can anchor the molecule within a binding site through a combination of hydrogen bonds (with the ether and morpholine oxygens) and ionic or hydrogen bonds (with the morpholine nitrogen). acs.org SAR studies on related compounds often show that replacing the morpholine with other heterocycles or altering the linker length leads to a significant change in activity. e3s-conferences.orgresearchgate.net

Comparative Studies with Analogues Possessing Different Aromatic Substituents and Heterocyclic Moieties

While direct comparative studies on this compound are not extensively published, we can infer potential SAR trends from research on analogous chemical series.

Aromatic Substituents: The type and position of substituents on the phenyl ring are critical. In many series, changing the chloro group to another halogen like fluorine or bromine, or to a non-halogen group like methyl (-CH₃) or trifluoromethyl (-CF₃), can have profound effects. For instance, a fluoro group is smaller and more electronegative, while a methyl group is a small, lipophilic, electron-donating group. The optimal substituent depends heavily on the specific topology and electronic environment of the target's binding site. mdpi.com Studies on substituted benzaldehydes show that even subtle changes in the substitution pattern can lead to significant differences in biological activity. researchgate.netresearchgate.net

Heterocyclic Moieties: The morpholine ring can be replaced with other nitrogen-containing heterocycles to probe the requirements for size, shape, and basicity.

Table 3: Comparative Effects of Different Heterocyclic Moieties

Heterocycle Key Features Potential Impact on Activity vs. Morpholine
Piperidine More basic, more lipophilic, lacks H-bond accepting oxygen. Altered solubility and basicity could change receptor interactions and pharmacokinetics.
Piperazine Contains a second nitrogen, allowing for further substitution. Potential for new interactions, but also potential for off-target effects.
Pyrrolidine 5-membered ring, different geometry and basicity. Change in ring size and conformation could disrupt optimal binding.

| Thiomorpholine | Sulfur atom instead of oxygen, more lipophilic. | Altered H-bonding capacity and lipophilicity could impact potency and selectivity. jchemrev.com |

This table is based on general principles from comparative studies of heterocyclic analogues in medicinal chemistry. jchemrev.comresearchgate.net

Elucidation of Design Principles for Optimized Chemical Space Exploration

The exploration of the chemical space around a lead compound like this compound is guided by the SAR data gathered from its analogues. pharmafeatures.comnih.gov The goal is to design new molecules with improved potency, selectivity, and drug-like properties. youtube.commdpi.com

Key Design Principles:

Scaffold Hopping: This involves keeping the key pharmacophoric elements (e.g., the hydrogen bond acceptors, the aromatic ring) while replacing the core scaffold (the benzaldehyde) with a different chemical structure that maintains the correct spatial arrangement of these features. pharmafeatures.com

Fragment-Based and de Novo Design: Computational methods can be used to design novel molecules from scratch or by combining molecular fragments that are known to bind to the target. pharmafeatures.comacs.org This allows for the exploration of entirely new regions of chemical space.

Multi-parameter Optimization: Modern drug design aims to simultaneously optimize multiple properties, including potency, selectivity, solubility, metabolic stability, and permeability. youtube.com For example, while increasing lipophilicity by adding more chlorine atoms might increase potency, it could negatively affect solubility and metabolic clearance. researchgate.net

Bioisosteric Replacement: As discussed, the chloro group or the morpholine ring can be replaced by bioisosteres—different functional groups that retain similar biological activity. This is a common strategy to fine-tune a molecule's properties. nih.gov

By systematically applying these principles, researchers can navigate the vast chemical space to identify next-generation compounds with superior therapeutic potential, building upon the foundational structure of this compound. mdpi.comacs.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring (HPLC, TLC)

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly prominent in this regard.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net Isocratic or gradient elution can be employed to achieve optimal separation of the target compound from any impurities or starting materials. pensoft.netpensoft.net Detection is commonly performed using a UV-Vis detector, set at a wavelength where the benzaldehyde (B42025) chromophore exhibits strong absorbance. For method development, a wavelength of around 225 nm might be a suitable starting point. pensoft.netpensoft.net The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area can be used for quantification to determine purity.

Thin-Layer Chromatography (TLC):

TLC is a rapid and cost-effective method frequently used to monitor the progress of the synthesis of this compound. mdpi.com The synthesis of a related compound, 4-(allyloxy)-3-chlorobenzaldehyde, was monitored using TLC with a mobile phase of petroleum ether and ethyl acetate (B1210297) (3:1). guidechem.com This solvent system provides a reference point for developing a suitable mobile phase for the target compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a given set of conditions. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visually tracked. Visualization is typically achieved under UV light, or by using staining agents if the compounds are not UV-active.

Interactive Data Table: Illustrative TLC Monitoring of a Synthesis Reaction

Below is a hypothetical data table illustrating the use of TLC to monitor the synthesis of this compound from 3-Chloro-4-hydroxybenzaldehyde (B1581250).

Time PointStarting Material (Rf)Product (Rf)Observations
0 h0.45-Only starting material spot is visible.
2 h0.450.60A faint product spot appears, starting material spot is still intense.
4 h0.450.60The product spot has intensified, and the starting material spot has diminished.
6 h-0.60The starting material spot is no longer visible, indicating the reaction is likely complete.

Note: Rf values are hypothetical and for illustrative purposes. The mobile phase is assumed to be a mixture of petroleum ether and ethyl acetate.

Advanced Spectroscopic Methods for Quantification in Complex Research Matrices (e.g., LC-MS/MS in Mechanistic Studies)

For the sensitive and selective quantification of this compound in complex matrices, such as in biological samples from metabolic or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eurl-pesticides.eueurl-pesticides.eu This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The process involves optimizing the chromatographic conditions to separate the analyte from matrix components, followed by ionization of the analyte, typically using electrospray ionization (ESI). In the mass spectrometer, the protonated molecule ([M+H]⁺) is selected as the precursor ion. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification even at very low concentrations. eurl-pesticides.eu

Based on the molecular formula C₁₃H₁₆ClNO₃, the predicted monoisotopic mass of this compound is 269.08188 Da. uni.lu The predicted m/z for the protonated molecule ([M+H]⁺) is 270.08916. uni.lu

Interactive Data Table: Predicted m/z Values for LC-MS/MS Analysis

The following table shows the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which are crucial for setting up an LC-MS/MS method. uni.lu

AdductPredicted m/z
[M+H]⁺270.08916
[M+Na]⁺292.07110
[M-H]⁻268.07460
[M+NH₄]⁺287.11570
[M+K]⁺308.04504

In mechanistic studies, LC-MS/MS can be used to trace the metabolic fate of the compound by identifying and quantifying its metabolites.

Method Development for Characterization of Reaction Intermediates and Byproducts in Synthetic Pathways

The synthesis of this compound likely proceeds via the etherification of 3-Chloro-4-hydroxybenzaldehyde with a suitable morpholinoethyl halide. The development of analytical methods to characterize intermediates and byproducts is crucial for optimizing the synthetic route and ensuring the purity of the final product.

A potential key intermediate in this synthesis is 3-Chloro-4-hydroxybenzaldehyde. guidechem.com The reaction may also involve the formation of byproducts through side reactions. Method development for the characterization of these species would typically involve a combination of chromatographic and spectroscopic techniques.

Initially, TLC can be used to get a qualitative picture of the reaction mixture, revealing the presence of multiple components. Subsequently, HPLC methods can be developed to separate the main product from the intermediates and byproducts. By collecting fractions of the separated components from the HPLC, further characterization can be performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

LC-MS is particularly powerful in this context, as it can provide molecular weight information for the various components in the reaction mixture directly from the chromatographic run. This allows for the rapid identification of potential intermediates and byproducts based on their expected molecular weights. For instance, unreacted starting materials or products of incomplete reactions can be readily identified.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Analogues

The exploration of the full potential of 3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde hinges on the ability to synthesize a diverse library of its analogues. Future research should prioritize the development of novel and sustainable synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry. rasayanjournal.co.injocpr.com

Key areas of focus could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and often, the elimination of hazardous solvents. rasayanjournal.co.in The application of MAOS to the synthesis of analogues of this compound could streamline the production of a diverse chemical library for further screening.

One-Pot, Multi-Component Reactions: Designing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. acs.org Research into multi-component reactions involving substituted benzaldehydes, morpholine (B109124) derivatives, and various linking agents could lead to the rapid generation of novel analogues.

Catalytic Methods: The use of novel and recyclable catalysts can enhance the sustainability of synthetic processes. mdpi.com Investigating enzymatic catalysis or the use of solid-supported catalysts for the key bond-forming reactions in the synthesis of these analogues would be a significant step towards greener chemical production. mdpi.com For instance, the alkaline hydrolysis of cinnamaldehyde (B126680) to produce benzaldehyde (B42025) using β-cyclodextrin as a phase transfer catalyst represents a move towards milder and cleaner reaction conditions. acs.org

Synthesis ApproachPotential AdvantagesRelevant Research Areas
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, higher yields, solvent-free conditionsSynthesis of heterocyclic compounds, rapid library generation
One-Pot, Multi-Component ReactionsIncreased efficiency, reduced waste, atom economyCondensation reactions, synthesis of complex molecules
Novel Catalytic MethodsUse of renewable resources, milder reaction conditions, catalyst recyclabilityBiocatalysis, heterogeneous catalysis, green chemistry

Exploration of New Chemical Transformations and Applications in Materials Science

The morpholine and benzaldehyde moieties present in this compound suggest its potential for applications beyond the biological realm, particularly in materials science.

Future investigations could explore:

Polymer Chemistry: Morpholine derivatives have been utilized as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.org The reactivity of the aldehyde group in this compound could be exploited for its incorporation into polymer backbones, potentially leading to the development of functionalized polymers with unique properties. researchgate.netmdpi.com These materials could find applications in coatings, adhesives, or as platforms for further chemical modification.

Optoelectronic Materials: Substituted benzaldehydes have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and signal processing. tandfonline.com The specific substitution pattern of this compound could be systematically modified to tune its electronic properties and explore its potential as a component in novel optoelectronic materials. tandfonline.com

Corrosion Inhibition: Morpholine and its derivatives are known to be effective corrosion inhibitors for various metals. chemicalbook.com Research into the ability of this compound and its analogues to form protective films on metal surfaces could lead to the development of new, environmentally friendly corrosion inhibitors.

Advanced Mechanistic Studies into Molecular Interactions and Pathway Modulation in Preclinical Models

Given that both morpholine and benzaldehyde are common pharmacophores in drug discovery, understanding the molecular interactions of this compound is a critical area for future research. nih.gov

Key avenues for investigation include:

Enzyme Inhibition Studies: The morpholine ring is a key component of many enzyme inhibitors, including kinase inhibitors. researchgate.netnih.gov It would be valuable to screen this compound and its analogues against a panel of kinases and other enzymes to identify potential biological targets. Subsequent mechanistic studies could elucidate the mode of inhibition and the specific molecular interactions within the active site.

Signaling Pathway Analysis: Bioactive benzaldehyde derivatives have been shown to modulate cellular signaling pathways, such as the MAPK signaling pathway. nih.gov Investigating the effect of this compound on key signaling cascades in relevant cell-based models could reveal its mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of analogues will be crucial to establish a clear structure-activity relationship. researchgate.net This will involve modifying the substitution on the benzaldehyde ring, altering the linker between the two core moieties, and exploring different N-substitutions on the morpholine ring to understand how these changes affect biological activity.

Integration with High-Throughput Screening Methodologies for New Biological Discoveries

High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries to identify novel bioactive molecules. nih.govgoogle.ne Integrating this compound and its synthesized analogues into HTS campaigns is a logical next step.

Future research should focus on:

Phenotypic Screening: HTS assays based on cellular phenotypes can identify compounds that induce a desired biological response without prior knowledge of the specific molecular target. nih.gov Screening a library of analogues in various disease-relevant cell models could uncover unexpected therapeutic activities.

Target-Based Screening: For identified or hypothesized biological targets, such as specific kinases or other enzymes, target-based HTS assays can be developed to screen for potent and selective inhibitors. nih.govnih.gov This approach allows for a more focused and rational drug discovery effort.

Development of Novel Assay Platforms: The development of cost-effective and robust HTS assays is crucial for large-scale screening campaigns. nih.gov Research into novel assay formats, such as fluorescence-based or label-free technologies, could facilitate the efficient screening of these compounds. wiley.com

Computational Design of Next-Generation Analogues with Tuned Preclinical Activities

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. sysrevpharm.org Applying these methods to this compound can guide the design of next-generation analogues with improved properties.

Future computational studies could involve:

Molecular Docking and Dynamics Simulations: For identified biological targets, molecular docking can predict the binding mode and affinity of analogues, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov These studies can help prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of analogues with their biological activity, QSAR models can be developed to predict the activity of virtual compounds. nih.gov This can significantly accelerate the optimization of lead compounds.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues. mdpi.com This allows for the early identification of compounds with potentially unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.

Computational MethodApplicationDesired Outcome
Molecular DockingPredicting binding modes and affinities to biological targetsIdentification of potent and selective inhibitors
Molecular DynamicsAssessing the stability of ligand-protein complexesUnderstanding the dynamic nature of molecular interactions
QSAR ModelingPredicting the biological activity of virtual compoundsGuiding lead optimization and analogue design
ADMET PredictionEvaluating drug-like properties of virtual compoundsSelection of candidates with favorable pharmacokinetic profiles

Q & A

Q. What are the standard synthetic routes for 3-chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting a substituted benzaldehyde precursor (e.g., 3-chloro-4-hydroxybenzaldehyde) with a morpholine-containing alkylating agent (e.g., 2-(morpholin-4-yl)ethyl chloride) under reflux in ethanol or DMF. For example, analogous protocols reflux substituted aldehydes with alkylating agents in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR/IR spectroscopy : To confirm the presence of aldehyde (-CHO), morpholine (C-O-C), and chloro groups.
  • X-ray crystallography : For resolving crystal packing and intramolecular interactions. For structurally similar aldehydes, X-ray analysis reveals dihedral angles between aromatic rings (e.g., 78.31° in a dialdehyde derivative) and weak hydrogen bonds (e.g., CH-π interactions) .
  • Elemental analysis : To verify purity and molecular composition .

Q. What purification methods are recommended for this compound?

Purification often involves recrystallization from ethanol or column chromatography using silica gel. Post-synthesis, the crude product is filtered, washed with water to remove salts, and crystallized from a solvent like ethanol or dichloromethane/hexane mixtures .

Q. How stable is this compound under typical storage conditions?

While direct stability data for this compound is limited, structurally related aldehydes are sensitive to light and moisture. Storage in amber vials at –20°C under inert gas (N₂/Ar) is advised. Degradation can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
  • Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates.
  • Temperature control : Prolonged reflux (e.g., 6–8 hours) ensures complete substitution, as seen in analogous benzaldehyde syntheses .

Q. What crystallographic insights exist for this compound’s derivatives?

X-ray studies on related aldehydes show:

  • Non-covalent interactions : Weak hydrogen bonds (e.g., H9B···O1, 2.827 Å) and CH-π interactions stabilize crystal lattices .
  • Torsional angles : The morpholine-ethoxy chain adopts a "w" conformation with bond angles ~109° at ether linkages .
  • Software like SHELXL (for refinement) and SHELXS (for structure solution) are critical for resolving these features .

Q. How does the electronic nature of the substituents influence reactivity?

  • The electron-withdrawing chloro group activates the aldehyde for nucleophilic addition (e.g., condensation with amines).
  • The morpholine-ethoxy chain introduces steric hindrance, affecting regioselectivity in cross-coupling reactions. Computational modeling (DFT) can predict reactive sites .

Q. What strategies are effective for derivatizing this compound for biological studies?

  • Oxime formation : React with hydroxylamine hydrochloride in ethanol/water to generate oximes for bioactivity screening .
  • Schiff base synthesis : Condense with primary amines (e.g., aniline derivatives) to create imine-linked prodrugs .
  • Macrocyclization : Use [2 + 2] or [2 + 3] condensations with polyamines to form macrocycles with potential antimicrobial activity .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?

  • Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria in the morpholine-ethoxy chain.
  • 2D-COSY/HSQC : Resolve overlapping signals in crowded regions (e.g., aromatic protons adjacent to the aldehyde group) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct formation : Optimize stoichiometry to minimize di-alkylated impurities.
  • Solvent recovery : Use greener solvents (e.g., cyclopentyl methyl ether) for easier recycling.
  • Process control : Implement in-line FTIR to monitor reaction progress .

Methodological Notes

  • Crystallography : For novel derivatives, collect high-resolution data (θ < 25°) and refine using SHELXL with anisotropic displacement parameters .
  • Bioactivity assays : Prioritize derivatives with logP < 3 (predicted via ChemAxon) to ensure membrane permeability .

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3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde
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3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.